
モグイスチン
概要
説明
モグイステインは、麻薬性ではない末梢作用型の鎮咳剤です。主に、さまざまな呼吸器疾患に関連する咳を抑制するために使用されます。 モグイステインは、チアゾリジン系の去痰剤の探索中に発見され、このクラスの最も効果的で安全な代表であることが判明しました .
科学的研究の応用
Antitussive Properties
Moguisteine has shown promise as an effective treatment for cough, particularly in patients suffering from chronic respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD). In a randomized controlled trial involving 87 patients, those treated with moguisteine exhibited a 42% reduction in cough frequency compared to a 14% reduction in the placebo group, indicating statistically significant efficacy (p = 0.028) .
Comparative Efficacy
In comparative studies, moguisteine has been shown to be as effective as codeine and dextromethorphan in suppressing cough induced by various stimuli in animal models . Notably, moguisteine did not induce tolerance after prolonged administration, making it a favorable option for chronic use .
Clinical Trials and Findings
Several clinical trials have been conducted to assess the safety and efficacy of moguisteine:
- Efficacy in COPD Patients : A double-blind study demonstrated that 200 mg of moguisteine taken three times daily significantly reduced cough frequency in patients with COPD compared to placebo .
- Safety Profile : No serious adverse events were reported during trials, and laboratory tests showed no functional or toxic effects on specific organs .
- Comparison with Other Agents : In studies comparing moguisteine to levodropropizine and other antitussives, it consistently showed comparable efficacy while maintaining a favorable safety profile .
Summary of Clinical Trials on Moguisteine
Study Type | Sample Size | Treatment Duration | Cough Reduction (%) | Statistical Significance |
---|---|---|---|---|
Randomized Controlled Trial | 87 | 4 days | 42% (moguisteine) | p = 0.028 |
Comparison with Codeine | N/A | N/A | Similar efficacy | N/A |
Safety Assessment | N/A | N/A | No serious events | N/A |
Pharmacokinetics of Moguisteine
Parameter | Value |
---|---|
Molar Mass | 339.41 g·mol |
Chemical Formula | CHNOS |
Main Active Metabolite | Free carboxylic acid (M1) |
Case Study: Efficacy in Chronic Respiratory Disorders
In a multicenter trial evaluating the impact of moguisteine on chronic cough associated with various respiratory disorders (e.g., COPD, lung cancer), patients receiving moguisteine reported significant improvements in cough frequency and severity compared to those receiving placebo. This study highlighted the versatility of moguisteine across different underlying conditions.
Case Study: Pediatric Application
Research indicates that moguisteine may also be beneficial for treating cough in pediatric populations, showing high levels of efficacy and safety. This suggests potential applications beyond adult patients, particularly in treating upper-airway cough syndrome in children .
作用機序
モグイステインは、ATP感受性カリウムチャネルを活性化することによって効果を発揮します。この活性化により、咳反射が抑制され、持続的な咳から解放されます。 この化合物は末梢に作用し、つまり中枢神経系には影響を与えないため、副作用や依存のリスクが軽減されます .
生化学分析
Biochemical Properties
Moguisteine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of moguisteine is with ATP-sensitive potassium channels, which are believed to be part of its mechanism of action . By activating these channels, moguisteine helps in reducing the excitability of neurons involved in the cough reflex, thereby suppressing cough . Additionally, moguisteine has been shown to inhibit the citric acid-induced cough reflex in conscious guinea pigs .
Cellular Effects
Moguisteine exerts various effects on different types of cells and cellular processes. It has been observed to reduce airway inflammation in guinea pigs by preventing eosinophil and neutrophil infiltration in bronchoalveolar lavage fluid . Moguisteine also prevents the sloughing of the epithelium and significantly reduces airway microvascular leakage . These effects suggest that moguisteine influences cell signaling pathways and cellular metabolism, contributing to its antitussive properties.
Molecular Mechanism
The molecular mechanism of moguisteine involves the activation of ATP-sensitive potassium channels . This activation leads to the hyperpolarization of neurons, reducing their excitability and thereby suppressing the cough reflex . Moguisteine’s interaction with these channels is crucial for its antitussive effect. Additionally, moguisteine may also interact with other biomolecules, such as enzymes involved in inflammatory pathways, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of moguisteine have been observed to change over time. Moguisteine is rapidly hydrolyzed to its main active metabolite, the free carboxylic acid M1 . The stability and degradation of moguisteine and its metabolites have been studied, showing that most of the administered dose is recovered in urine within 6 hours . Long-term effects on cellular function have been observed in in vivo studies, where moguisteine effectively reduced airway inflammation and hyperreactivity over extended periods .
Dosage Effects in Animal Models
The effects of moguisteine vary with different dosages in animal models. In guinea pigs, moguisteine dose-dependently inhibited cough induced by citric acid aerosol and capsaicin . Higher doses of moguisteine were more effective in reducing cough frequency and severity . At very high doses, moguisteine may cause adverse effects such as gastrointestinal discomfort . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
Moguisteine is rapidly hydrolyzed to its main active metabolite, the free carboxylic acid M1 . The metabolic pathways involve the conversion of moguisteine to M1, followed by further metabolism to M1 sulfoxide optical isomers M2/I and M2/II . These metabolites are then excreted primarily through the urine . The involvement of specific enzymes in these metabolic pathways is crucial for the pharmacokinetics and pharmacodynamics of moguisteine.
Transport and Distribution
Moguisteine is transported and distributed within cells and tissues primarily through its metabolites. After administration, moguisteine is rapidly hydrolyzed to M1, which is then distributed in the plasma . The metabolites M1, M2/I, and M2/II have been shown to have high renal extraction ratios, indicating efficient clearance through the kidneys . This transport and distribution pattern is essential for the therapeutic efficacy of moguisteine.
Subcellular Localization
The subcellular localization of moguisteine and its metabolites has not been extensively studied. Given its rapid hydrolysis and distribution, it is likely that moguisteine and its metabolites are primarily localized in the cytoplasm and extracellular fluid
準備方法
合成経路と反応条件
モグイステインの合成は、いくつかの段階を伴います。一般的な方法の1つには、アシルクロリド合成反応によるマロン酸ジエチルの生成が含まれます。その後、積層を行い、アシルクロリドのジクロロメタン溶液を含む有機層を取得します。 アシルクロリドのジクロロメタン溶液を次に、(+/-)-2-[(2-メトキシフェノキシ)メチル]チアゾリジンを含むジクロロメタン溶液に滴下して反応させ、モグイステインを得ます .
工業生産方法
モグイステインの工業生産は、同様の合成経路に従いますが、より高い純度とより低い生産コストのために最適化されています。 このプロセスは、簡素化された操作と簡単な機器の使用を伴い、効率的で費用対効果が高い .
化学反応の分析
反応の種類
モグイステインは、次のようなさまざまな化学反応を起こします。
酸化: モグイステインは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応を起こすこともできますが、これはあまり一般的ではありません。
置換: モグイステインは、特にチアゾリジン環を含む置換反応に関与することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応は通常、目的の生成物が生成されるように、制御された温度とpH条件下で行われます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はモグイステインのさまざまな酸化誘導体を生成する可能性があり、置換反応はさまざまな置換チアゾリジン化合物を生成する可能性があります .
科学研究への応用
モグイステインには、次のようないくつかの科学研究への応用があります。
類似化合物との比較
類似化合物
コデイン: 中枢神経系に作用する麻薬性鎮咳剤。
デキストロメトルファン: 中枢神経系にも作用する非麻薬性鎮咳剤。
チアゾリジン誘導体: 鎮咳活性が異なるチアゾリジン系の他の化合物。
モグイステインの独自性
モグイステインは、麻薬性ではない末梢作用型の鎮咳剤であるため、独特です。コデインやデキストロメトルファンとは異なり、中枢神経系には影響を与えないため、長期使用に適した安全な選択肢となります。 さらに、ATP感受性カリウムチャネルを介した作用機序は、他の咳止め薬とは異なるものです .
生物活性
Moguisteine, also known as BBR-2173, is a novel peripherally acting non-narcotic antitussive agent that has garnered attention for its effectiveness in cough management. This article delves into the biological activity of moguisteine, highlighting its mechanisms of action, efficacy, and safety through various studies and research findings.
Moguisteine operates primarily by modulating the cough reflex through peripheral mechanisms rather than central nervous system pathways. It is believed to act on specific receptors involved in cough reflex modulation, particularly affecting rapidly adapting pulmonary receptors. Research indicates that moguisteine may influence ATP-sensitive potassium (K+) channels, which play a crucial role in its antitussive effects .
Efficacy in Cough Management
Moguisteine has been extensively studied for its effectiveness in treating both acute and chronic coughs. A systematic review highlighted its high level of benefit, particularly in pediatric populations. The compound has received Grade A evidence for its efficacy in symptomatic treatment of cough associated with bronchitis .
Comparative Studies
A notable study compared the antitussive effects of moguisteine with other agents such as codeine and levodropropizine. The results demonstrated that moguisteine provided substantial cough relief comparable to these traditional treatments while exhibiting a favorable safety profile .
Case Studies and Clinical Trials
- Study on Enantiomers : A study evaluated the antitussive activity of the R-(+)- and S-(-)-enantiomers of moguisteine in guinea pigs. The findings indicated that both enantiomers were effective, with variations in potency compared to the racemic mixture .
- Efficacy and Safety : Another clinical trial assessed moguisteine's efficacy and safety compared to standard treatments for cough relief. The results showed that moguisteine was well tolerated and equally effective, making it a suitable alternative for patients with cough conditions .
Data Table: Summary of Findings on Moguisteine
Safety Profile
Moguisteine has shown a favorable safety profile across various studies. Unlike traditional narcotic antitussives, it does not exhibit significant sedative effects or dependency potential, making it a safer option for long-term use in managing chronic cough conditions .
特性
IUPAC Name |
ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-3-21-16(19)10-14(18)17-8-9-23-15(17)11-22-13-7-5-4-6-12(13)20-2/h4-7,15H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYVIAQNTFPTBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869634 | |
Record name | Ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119637-67-1 | |
Record name | Moguisteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119637-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moguisteine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119637671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moguisteine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOGUISTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y556547YY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。